molecular formula C16H16N4O3 B2885048 2-(1,2-benzoxazol-3-yl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide CAS No. 1797317-95-3

2-(1,2-benzoxazol-3-yl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide

Cat. No.: B2885048
CAS No.: 1797317-95-3
M. Wt: 312.329
InChI Key: MMXJFNJVRCRBPM-UHFFFAOYSA-N
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Description

2-(1,2-benzoxazol-3-yl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains a benzo[d]isoxazole ring, a tetrahydrofuran ring, and a pyrazole ring, making it a multifaceted molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-benzoxazol-3-yl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide typically involves multiple steps, starting from readily available precursors.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-benzoxazol-3-yl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, strong acids or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(1,2-benzoxazol-3-yl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,2-benzoxazol-3-yl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The benzo[d]isoxazole ring can interact with enzymes and receptors, modulating their activity. The pyrazole and tetrahydrofuran rings contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol
  • 2-(4H-benzo[d][1,3]oxazin-4-yl)acrylates
  • 2-(benzo[d]isoxazol-3-yl)ethanamine

Uniqueness

2-(1,2-benzoxazol-3-yl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide stands out due to its combination of three distinct ring systems, which imparts unique chemical and biological properties.

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-[1-(oxolan-3-yl)pyrazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3/c21-16(7-14-13-3-1-2-4-15(13)23-19-14)18-11-8-17-20(9-11)12-5-6-22-10-12/h1-4,8-9,12H,5-7,10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMXJFNJVRCRBPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2C=C(C=N2)NC(=O)CC3=NOC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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